4-(2-Aminoethyl)-3-methoxyphenol hydrochloride

Pre-analytical stability Catecholamine degradation Plasma storage conditions

4-(2-Aminoethyl)-3-methoxyphenol hydrochloride (CAS 34536-15-7), most commonly referred to as 3-methoxytyramine (3-MT) hydrochloride, is the O-methylated metabolite of dopamine and a critical analytical standard in catecholamine research. Formed endogenously via catechol-O-methyltransferase (COMT), 3-MT is a key biomarker for dopaminergic activity and dopamine-producing tumors.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 34536-15-7
Cat. No. B12706847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-3-methoxyphenol hydrochloride
CAS34536-15-7
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CCN.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-12-9-6-8(11)3-2-7(9)4-5-10;/h2-3,6,11H,4-5,10H2,1H3;1H
InChIKeyFMLDJYGRZUHJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxytyramine Hydrochloride (CAS 34536-15-7): A Procurement-Focused Baseline Profile for the Dopamine Metabolite Analytical Standard


4-(2-Aminoethyl)-3-methoxyphenol hydrochloride (CAS 34536-15-7), most commonly referred to as 3-methoxytyramine (3-MT) hydrochloride, is the O-methylated metabolite of dopamine and a critical analytical standard in catecholamine research. Formed endogenously via catechol-O-methyltransferase (COMT), 3-MT is a key biomarker for dopaminergic activity and dopamine-producing tumors . As a small-molecule neurotransmitter metabolite (molecular formula C₉H₁₃NO₂·HCl, molecular weight 203.67 g/mol), it is commercially available as a high-purity hydrochloride salt (typically ≥95.5% to 99%) for use as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) assays . Its primary research and clinical utility lies in the diagnosis and monitoring of pheochromocytoma and paraganglioma (PPGL), particularly for detecting dopamine-secreting and metastatic disease, where it provides complementary information to metanephrine and normetanephrine measurements .

Why Generic Catecholamine Metabolite or Dopamine Standards Cannot Replace 3-Methoxytyramine Hydrochloride in Critical Assays


The class of catecholamine metabolites (dopamine, homovanillic acid, 3,4-dihydroxyphenylacetic acid, metanephrine, normetanephrine) cannot be interchanged with 3-MT because each analyte reflects a distinct enzymatic pathway and exhibits unique pre-analytical stability, diagnostic sensitivity profiles, and chromatographic behavior. While dopamine and its acidic metabolites (DOPAC, HVA) primarily index intraneuronal degradation, 3-MT is the only O-methylated metabolite that directly reflects extraneuronal dopamine release and COMT activity; it has been shown to be a superior indicator of decreased dopamine release compared to DOPAC or HVA . Critically, 3-MT demonstrates markedly superior stability in plasma at room temperature (≥6 h) compared to the rapid degradation of dopamine, epinephrine, and norepinephrine, which require immediate cold centrifugation . In diagnostic panels, the addition of 3-MT uniquely increases sensitivity for head and neck paragangliomas from 22.1% to 50.0%, a gain not achievable with metanephrines alone or alternative metabolites such as chromogranin A, which actually reduces diagnostic specificity . These quantitative performance gaps mean that substitution with a dopamine standard, a generic catecholamine mix, or an alternative metabolite would compromise assay validity, pre-analytical workflow robustness, and clinical diagnostic accuracy.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Methoxytyramine Hydrochloride from Comparator Analytes


Superior Pre-Analytical Stability of 3-MT in Plasma Compared to Parent Catecholamines

The pre-analytical stability of 3-MT in plasma is significantly longer than that of the parent catecholamines dopamine (DA), epinephrine (EPI), and norepinephrine (NE). Under ambient conditions, 3-MT remains stable in plasma for at least 6 hours, whereas EPI, NE, and DA degrade rapidly at room temperature unless immediately centrifuged at 4 °C . This stability advantage directly reduces sample degradation artifacts and extends allowable pre-processing timeframes in clinical and research laboratories.

Pre-analytical stability Catecholamine degradation Plasma storage conditions Laboratory workflow

Incremental Diagnostic Sensitivity Gain When Adding 3-MT to Standard Metanephrine Panels for PPGL and HNPGL

The addition of plasma 3-MT to a standard panel of metanephrine (MN) and normetanephrine (NMN) yields a measurable improvement in diagnostic sensitivity. In a prospective multi-center study (n=1963 patients), adding 3-MT increased sensitivity for pheochromocytoma and paraganglioma (PPGL) from 97.2% to 98.6%, and dramatically increased sensitivity for head and neck paragangliomas (HNPGL) from 22.1% to 50.0%, with only a marginal specificity decrease from 95.9% to 95.1% . A separate study (n=125) found that combining 3-MT with MNs raised sensitivity from 93.9% to 97.0% . In contrast, adding chromogranin A (CgA) reduced specificity from 91.3% to 75.0% .

Diagnostic sensitivity Pheochromocytoma Paraganglioma Head and neck paraganglioma Biomarker panel

Six-Fold Elevation of Plasma 3-MT Distinguishes Metastatic from Non-Metastatic PPGL

Plasma 3-MT concentrations exhibit a six-fold difference between patients with metastatic versus non-metastatic PPGL, establishing 3-MT as a uniquely discriminatory biomarker for metastatic disease. Among PPGL patients, median plasma MTY was 1.09 nmol/L in those with metastases compared to 0.19 nmol/L in those without metastases . In three patients with metastatic disease, 3-MT was the only elevated metabolite among the catecholamine O-methylated metabolites measured . Dopamine itself does not offer the same discriminatory power in plasma due to its rapid degradation and low circulating concentrations (<0.1 nM endogenous levels) .

Metastatic biomarker Dopamine-producing tumor Prognostic indicator LC-MS/MS

Functional Superiority of 3-MT Over Acidic Metabolites as an Indicator of Dopamine Release Dynamics

3-MT is a substantially more responsive indicator of decreased dopamine release than the acidic metabolites DOPAC and HVA. Pharmacological studies demonstrate that drugs reducing dopamine release produce rapid and predictable decreases in striatal 3-MT concentrations, whereas DOPAC and HVA changes are delayed, smaller in magnitude, and confounded by ongoing intraneuronal metabolism . In rat brain, 3-MT formation is directly coupled to extraneuronal dopamine release, while DOPAC and HVA primarily reflect intraneuronal monoamine oxidase activity, making 3-MT the preferred analyte for assessing real-time dopaminergic function .

Dopamine release Extraneuronal metabolism Pharmacodynamic biomarker In vivo microdialysis

Analytical Sensitivity Benchmark: LC-MS/MS LOQ of 0.03 nM for 3-MT Enables Detection Below Endogenous Plasma Levels

A validated LC-MS/MS method achieves a limit of quantitation (LOQ) of 0.03 nM and an upper limit of linearity of 20 nM for 3-MT in human plasma, with intra-/inter-day imprecision of 10.7%/18.3% at 0.04 nM, 4.5%/8.9% at 0.2 nM, and 3.1%/0.9% at 2 nM . This sensitivity is essential because endogenous plasma 3-MT concentrations are typically <0.1 nM in healthy individuals, and diagnostic cut-offs are set at 0.10 nM . The analytical sensitivity of this method for 3-MT (0.03 nM) compares favorably with reported LOQs for metanephrine and normetanephrine in the same method, demonstrating that 3-MT can be reliably quantified at sub-physiological levels without requiring a separate, more sensitive assay platform .

Analytical sensitivity Limit of quantitation LC-MS/MS method validation Endogenous biomarker quantitation

Evidence-Based Application Scenarios for 3-Methoxytyramine Hydrochloride Deployment


Clinical Diagnostic Laboratory: High-Sensitivity Plasma Metanephrine and 3-MT Panel for PPGL and HNPGL Screening

Laboratories implementing LC-MS/MS-based screening for pheochromocytoma and paraganglioma should incorporate a 3-MT certified reference standard to achieve maximum diagnostic yield. As demonstrated by the 98.6% sensitivity achieved when 3-MT is added to MN and NMN panels , and the specific 50.0% sensitivity gain for HNPGLs , 3-MT is required for a comprehensive assay. The stability of 3-MT in plasma for ≥6 hours at room temperature further justifies its inclusion, as it provides a robust pre-analytical workflow that is not possible with labile catecholamines. The analytical method's LOQ of 0.03 nM ensures reliable quantification at the clinically relevant cut-off of 0.10 nM.

Translational Oncology Research: Plasma 3-MT as a Biomarker for Metastatic Dopamine-Producing Tumors

In cancer research programs focused on PPGL metastasis, 3-MT is indispensable as the only plasma metabolite demonstrating a six-fold elevation in metastatic versus non-metastatic disease (1.09 vs. 0.19 nmol/L) . The ability of 3-MT to serve as the sole elevated biomarker in a subset of metastatic patients makes its certified standard essential for developing prognostic assays and monitoring therapeutic response in clinical trials. The high purity (≥99%) commercially available standard supports quantitative mass spectrometric method development with stable isotope-labeled internal standards (e.g., 3MT-d4).

Neuroscience and Neuropharmacology: In Vivo Microdialysis and Ex Vivo Tissue Analysis of Dopaminergic Function

Neuroscientists investigating dopamine release dynamics require a 3-MT standard for HPLC or LC-MS/MS analysis of brain microdialysates and tissue homogenates. 3-MT is the preferred analyte for extraneuronal dopamine release assessment, as it reflects synaptic dopamine more accurately than DOPAC or HVA . In studies of drugs that modulate dopaminergic activity, 3-MT accumulation provides a direct readout of dopamine release inhibition, whereas acidic metabolites are confounded by intraneuronal metabolism . Procuring a high-purity 3-MT hydrochloride standard ensures accurate calibration, especially given the low endogenous concentrations in rodent brain regions.

Method Development and Quality Control: Certified Reference Material for LC-MS/MS Assay Validation

Analytical chemists developing or validating LC-MS/MS methods for catecholamine O-methylated metabolites require a verified 3-MT standard to establish linearity (0.03–20 nM), accuracy, and precision parameters . The compound's distinct chromatographic retention time and specific multiple reaction monitoring (MRM) transitions define the analyte in multiplexed panels. The use of a certified reference standard (e.g., Sigma-Aldrich ≥95.5% purity or USP reference standard ) ensures method compliance with clinical laboratory accreditation standards and enables inter-laboratory harmonization of 3-MT measurements.

Quote Request

Request a Quote for 4-(2-Aminoethyl)-3-methoxyphenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.